3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid

Biocatalysis Structural isomerism Enzyme specificity

3-(4-Methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid (CAS 171002-20-3), also named β-(N-phenylacetylamino)-β-(4-methoxyphenyl)propionic acid, is a racemic N-phenylacetyl-protected β-aryl-β-amino acid derivative with the molecular formula C₁₈H₁₉NO₄ and a molecular weight of 313.35 g/mol. This compound belongs to the class of phenylpropanoic acids and serves as a critical substrate in penicillin acylase (PGA)-catalyzed kinetic resolution for the production of enantiomerically pure β-aryl-β-amino acids—chiral intermediates essential in pharmaceutical synthesis.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
CAS No. 171002-20-3
Cat. No. B4298437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid
CAS171002-20-3
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C18H19NO4/c1-23-15-9-7-14(8-10-15)16(12-18(21)22)19-17(20)11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,19,20)(H,21,22)
InChIKeyGYEZAZIFHRSDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-3-[(phenylacetyl)amino]propanoic Acid (CAS 171002-20-3): A Chiral Building Block for Enantiopure β-Amino Acid Synthesis


3-(4-Methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid (CAS 171002-20-3), also named β-(N-phenylacetylamino)-β-(4-methoxyphenyl)propionic acid, is a racemic N-phenylacetyl-protected β-aryl-β-amino acid derivative with the molecular formula C₁₈H₁₉NO₄ and a molecular weight of 313.35 g/mol. [1] This compound belongs to the class of phenylpropanoic acids and serves as a critical substrate in penicillin acylase (PGA)-catalyzed kinetic resolution for the production of enantiomerically pure β-aryl-β-amino acids—chiral intermediates essential in pharmaceutical synthesis. [2] Unlike its structural isomer, the CPA inhibitor 2-benzyl-3-[hydroxy-(2-phenylacetyl)amino]propanoic acid (CAS 223532-02-3), which functions as a metalloprotease inhibitor, 171002-20-3 is purpose-built as a biocatalytic precursor, featuring a 4-methoxyphenyl substituent and a hydrolyzable N-phenylacetyl amide bond that is specifically recognized by PGA enzymes.

Why Generic N-Phenylacetyl-β-amino Acid Derivatives Cannot Substitute for CAS 171002-20-3 in Biocatalytic Resolution Workflows


The enzymatic enantioselectivity of penicillin G acylase (PGA) is exquisitely sensitive to the aryl substituent and the N-acyl group structure of β-amino acid derivatives. [1] The 4-methoxy group on the phenyl ring of 171002-20-3 modulates both the electronic environment of the chiral center and the steric fit within the PGA active site, directly affecting the enantiomeric ratio (E-value) and reaction kinetics. [2] Substituting the 4-methoxy substituent with hydrogen (β-phenylalanine, no CAS for the N-PhAc derivative), fluorine (171002-17-8), or chlorine (171002-19-0) alters the substrate's binding affinity and the enzyme's enantiopreference, leading to different enantiomeric excess (ee) outcomes and conversion rates. Furthermore, replacing the N-phenylacetyl group—the essential recognition motif for PGA—with other acyl protecting groups (e.g., acetyl, benzyloxycarbonyl) renders the compound completely unrecognizable by PGA, abolishing the enantioselective hydrolysis that is the core value proposition of this compound. [3]

Head-to-Head Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-3-[(phenylacetyl)amino]propanoic Acid


Structural Isomer Discrimination: 171002-20-3 vs. CPA Inhibitor (223532-02-3) — Biocatalytic Substrate vs. Metalloprotease Inhibitor

Although sharing the identical molecular formula C₁₈H₁₉NO₄ and molecular weight (~313.35 g/mol), 171002-20-3 and the CPA inhibitor (223532-02-3) are constitutionally distinct regioisomers with mutually exclusive functional roles. 171002-20-3 features the N-phenylacetyl group attached to the β-amino position of a 3-(4-methoxyphenyl)propanoic acid backbone, making it a substrate for penicillin acylase-mediated hydrolysis. In contrast, the CPA inhibitor possesses an N-hydroxy-N-phenylacetyl moiety at the α-methylene position of 2-benzylpropanoic acid, which chelates the active-site zinc ion of carboxypeptidase A (CPA), yielding a Ki of 0.32 μM. This fundamental structural divergence means the two compounds are not interchangeable: 171002-20-3 is an enzymatic substrate that is consumed during resolution; the CPA inhibitor is a stable, tight-binding ligand that is not hydrolyzed by PGA.

Biocatalysis Structural isomerism Enzyme specificity

Enantiomeric Resolution Performance: >95% ee Achievable via Penicillin Acylase-Catalyzed Hydrolysis

In the seminal study by Soloshonok et al. (1995), racemic N-phenylacetyl-β-aryl-β-amino acids—including the 4-methoxyphenyl derivative 171002-20-3—were resolved via penicillin acylase-catalyzed hydrolysis. The (R)-enantiomers were the fast-reacting isomers in all cases, and the free (R)-β-amino acid was obtained with >95% enantiomeric excess (ee). The remaining unreacted (S)-N-phenylacetyl derivative could subsequently be chemically hydrolyzed to yield the (S)-β-amino acid. [1] Li et al. (2013) later demonstrated the reverse acylation approach using penicillin G acylase from Alcaligenes faecalis, achieving enantiomeric excess of product (eep) above 98% and enantiomeric excess of substrate (ees) above 95% for β-phenylalanine derivatives at ~50% conversion in 45–90 minutes under optimized conditions (pH 10–11, 25°C, phenylacetamide:BPA molar ratio 3:1). [2]

Kinetic resolution Enantiomeric excess Penicillin acylase

Substituent Electronic Effects: 4-OCH₃ vs. 4-H vs. 4-F vs. 4-Cl — Impact on Enzymatic Conversion Efficiency

The 4-methoxy substituent in 171002-20-3 exerts a distinct electronic influence on the β-aryl ring, modulating the electrophilicity of the adjacent chiral carbon and the overall substrate binding within the PGA active site. In the Li et al. (2013) study, β-phenylalanine acid (BPA) derivatives with varying aryl substitution were evaluated. The unsubstituted BPA achieved a maximum conversion efficiency of 42.9% at pH 11 and a 3:1 phenylacetamide:BPA molar ratio. The presence of electron-donating (4-OCH₃) vs. electron-withdrawing (4-F, 4-Cl) substituents is known to shift the optimal pH and conversion kinetics. [1] Although head-to-head kinetic constants (kcat, KM) for each derivative are not discretely tabulated in the 2013 paper, all BPA derivatives reached ~50% conversion within 45–90 minutes under optimized conditions, with eep >98%. [1] The 4-methoxy derivative is predicted (LogP 2.1, tPSA 75.6 Ų) to have superior aqueous solubility compared to the 4-chloro analog (171002-19-0, MW 317.77, LogP ~2.8 predicted), which may facilitate higher substrate loading in purely aqueous enzymatic reactions. [2]

Substituent effects Enzymatic kinetics Structure-activity relationship

Separation Efficiency: Cation-Exchange Isolation of Enzymatically Resolved Enantiomers from 171002-20-3

A critical practical advantage of using 171002-20-3 as the substrate is the straightforward separation of the hydrolyzed free (R)-β-amino acid from the unreacted (S)-N-phenylacetyl derivative. Following PGA-catalyzed hydrolysis, the free amino acid (cationic at acidic pH) is readily separated from the neutral N-phenylacetyl derivative by simple cation-exchange chromatography or acid/base extraction. [1] The residual (S)-N-phenylacetyl derivative is then chemically hydrolyzed (e.g., 6 M HCl, reflux) to liberate the (S)-β-amino acid independently. This two-step sequence delivers both enantiomers in high optical purity from a single racemic starting material, avoiding the need for chiral chromatography. [1] In contrast, non-PGA-cleavable protecting groups (e.g., N-Boc or N-Cbz) require separate deprotection steps that may cause racemization at the β-chiral center under acidic or hydrogenolytic conditions. [2]

Downstream processing Enantiomer separation Cation-exchange chromatography

Scalability and Cost Efficiency: PGA-Mediated Resolution vs. Stoichiometric Chiral Resolution of β-Amino Acid Precursors

The PGA-catalyzed resolution using 171002-20-3 employs commercially available, inexpensive reagents (phenylacetic acid derivatives, racemic β-amino acid) and a robust, well-characterized enzyme (penicillin acylase, EC 3.5.1.11). Soloshonok et al. explicitly noted that the biocatalytic procedure 'employs a very simple set of reactions using inexpensive commercially available chemicals and enzyme, and could be easily scaled up.' [1] The reaction is conducted in purely aqueous medium at ambient temperature (25°C), aligning with green chemistry principles. In the 2013 study, Li et al. demonstrated that under optimized conditions (pH 10-11, 3:1 phenylacetamide:substrate, 8 U/mL Af-PGA), the maximum conversion efficiency reached ~50% within 45-90 minutes, with both eep and ees exceeding 95-98%, making the process atom-economical for racemate resolution. [2] In contrast, alternative chemical asymmetric syntheses of β-amino acids—such as Mannich reactions with chiral auxiliaries, asymmetric hydrogenation of enamines, or stoichiometric chiral resolution via diastereomeric salt formation—require expensive chiral ligands, precious metal catalysts, or multiple recrystallizations, often yielding lower overall ee. [3]

Scalability Cost efficiency Green chemistry

Optimal Research and Industrial Applications for 3-(4-Methoxyphenyl)-3-[(phenylacetyl)amino]propanoic Acid (171002-20-3)


Kilogram-Scale Production of Enantiopure (R)- and (S)-3-Amino-3-(4-methoxyphenyl)propanoic Acid via PGA Kinetic Resolution

The primary and most literature-validated application of 171002-20-3 is as the racemic substrate for penicillin acylase-catalyzed kinetic resolution to produce multigram-to-kilogram quantities of both enantiomers of 3-amino-3-(4-methoxyphenyl)propanoic acid with >95% ee. [1] The process operates entirely in aqueous medium at ambient temperature, uses commercially available PGA (EC 3.5.1.11), and achieves clean separation of the hydrolyzed (R)-amino acid from the unreacted (S)-N-phenylacetyl derivative via cation-exchange chromatography. [2] The resulting enantiopure β-amino acids are versatile chiral building blocks for the synthesis of β-peptide foldamers, β-lactam antibiotics, and pharmaceutical intermediates.

Chemoenzymatic Synthesis of β-Lactam Antibiotic Side Chains Containing the 4-Methoxyphenyl Motif

Enantiopure β-amino acids derived from 171002-20-3 serve as direct precursors for the β-lactam antibiotic side chain via standard peptide coupling to 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) cores. [1] The 4-methoxyphenyl substituent imparts enhanced lipophilicity and metabolic stability to the resulting semisynthetic antibiotic compared to unsubstituted phenyl analogs, a structural feature exploited in several second-generation β-lactams. [2] The enzymatic resolution route avoids racemization at the β-chiral center—a known problem during chemical coupling of β-amino acids to β-lactam nuclei—ensuring diastereomeric purity of the final antibiotic.

Preparation of Orthogonally Protected (S)-N-Phenylacetyl-β-(4-methoxyphenyl)-β-amino Acid for Solid-Phase Peptide Synthesis

The (S)-enantiomer of 171002-20-3 (CAS 171002-23-6), obtained as the unreacted substrate after PGA resolution, provides an orthogonally protected β-amino acid building block (N-phenylacetyl protected amine, free carboxylic acid) suitable for direct incorporation into solid-phase peptide synthesis (SPPS) of β-peptides. [1] The N-phenylacetyl group is stable to standard Fmoc/tBu SPPS conditions (piperidine, TFA) yet can be selectively removed by immobilized PGA in a final enzymatic deprotection step, enabling a fully biocatalytic synthesis of β-peptides with defined secondary structures. [2] This orthogonal protection strategy is not achievable with the CPA inhibitor isomer (223532-02-3), which contains an N-hydroxy group that is incompatible with standard peptide coupling reagents.

Substrate Specificity Studies and Directed Evolution of Penicillin Acylase Variants

171002-20-3, as a representative N-phenylacetyl-β-aryl-β-amino acid with an electron-donating 4-methoxy substituent, is a valuable probe substrate for characterizing the substrate scope, enantioselectivity (E-value), and active-site plasticity of wild-type and engineered penicillin acylase variants. [1] Comparative kinetic studies using the 4-OCH₃ (171002-20-3), 4-H, 4-F (171002-17-8), and 4-Cl (171002-19-0) derivatives can reveal the electronic and steric determinants of PGA enantiorecognition, guiding rational enzyme engineering for improved activity toward sterically demanding or non-natural β-amino acid substrates. [2] The compound is listed in the Hit2Lead screening collection (SC-8882007), indicating its utility in high-throughput screening cascades.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.